molecular formula C20H41O3Sn B13342546 Hydroxydimethylstannyl oleate

Hydroxydimethylstannyl oleate

Katalognummer: B13342546
Molekulargewicht: 448.2 g/mol
InChI-Schlüssel: KKKWINSIHWRVCQ-HKIWRJGFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxydimethylstannyl oleate is a chemical compound with the molecular formula C20H40O3Sn. It is an organotin compound derived from oleic acid, a monounsaturated fatty acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxydimethylstannyl oleate can be synthesized through the reaction of dimethyltin dichloride with oleic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxydimethylstannyl oleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized tin compounds, while reduction reactions can produce reduced tin species. Substitution reactions can result in a wide range of substituted organotin compounds .

Wissenschaftliche Forschungsanwendungen

Hydroxydimethylstannyl oleate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of hydroxydimethylstannyl oleate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate the expression of genes related to cellular function .

Vergleich Mit ähnlichen Verbindungen

Hydroxydimethylstannyl oleate can be compared with other organotin compounds, such as:

This compound is unique due to its specific structure and properties, which make it suitable for a range of applications not covered by other organotin compounds. Its potential for use in drug delivery and as a catalyst in organic synthesis highlights its versatility and importance in scientific research .

Eigenschaften

Molekularformel

C20H41O3Sn

Molekulargewicht

448.2 g/mol

InChI

InChI=1S/C18H34O2.2CH3.H2O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;1H2;/q;;;;+1/p-1/b10-9-;;;;

InChI-Schlüssel

KKKWINSIHWRVCQ-HKIWRJGFSA-M

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](C)C.O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)C.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.